molecular formula C7H8ClN3 B3034515 6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride CAS No. 182159-63-3

6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride

Cat. No.: B3034515
CAS No.: 182159-63-3
M. Wt: 169.61 g/mol
InChI Key: BDRYBZCJKAVMSG-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C7H7N3·HCl. It is also known by its IUPAC name, 6-(aminomethyl)nicotinonitrile hydrochloride. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)pyridine-3-carbonitrile hydrochloride typically involves the reaction of 6-chloromethylpyridine-3-carbonitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)pyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitrile group can also participate in various chemical reactions, affecting the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Aminomethyl)pyridine-2-carbonitrile hydrochloride
  • 6-(Aminomethyl)pyridine-4-carbonitrile hydrochloride
  • 2-(Aminomethyl)pyridine-3-carbonitrile hydrochloride

Uniqueness

6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride is unique due to its specific position of the amino and nitrile groups on the pyridine ring. This positioning affects its chemical reactivity and interaction with other molecules, making it distinct from its isomers and other similar compounds.

Properties

IUPAC Name

6-(aminomethyl)pyridine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-3-6-1-2-7(4-9)10-5-6;/h1-2,5H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRYBZCJKAVMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182159-63-3
Record name 6-(aminomethyl)pyridine-3-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Aminomethyl-5-cyanopyridine hydrochloride (EX-58A) was prepared by the deprotection with 4N HCl Dioxane of the intermediate 2-{N,N-bis-(tert-butoxycarbonyl)aminomethyl}-5-cyanopyridine used to prepare 2-aminomethyl-5-carbobenzyloxyamidinopyridine dihydrogen chloride salt in Example 56: 1H NMR (400 MHz, DMSO) d 9.04 (s, 1H), 8.64 (br s, 2H), 8.34 (m, 1H), 7.69 (m, 1H), 4.25 (s, 2H); HRMS (EI) calcd for C7H8N3 134.0718, found 134.0699.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-{N,N-bis-(tert-butoxycarbonyl)aminomethyl}-5-cyanopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-aminomethyl-5-carbobenzyloxyamidinopyridine dihydrogen chloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C7H8N3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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